molecular formula C7H4INO4 B134310 4-Iodo-2-nitrobenzoic acid CAS No. 116529-62-5

4-Iodo-2-nitrobenzoic acid

Cat. No. B134310
M. Wt: 293.02 g/mol
InChI Key: IZBFYNYRKIUGSG-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds such as 2-chloro-4-nitrobenzoic acid and 4-nitrobenzoic acid can offer insights into the properties and applications of 4-iodo-2-nitrobenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, the synthesis of molecular salts of 2-chloro-4-nitrobenzoic acid involves a crystal engineering approach, where the compound is reacted with pyridyl and benzoic acid derivatives . Similarly, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids is achieved through a reaction with polyethylene glycol derivatives . These methods suggest that the synthesis of 4-iodo-2-nitrobenzoic acid could also be approached through similar functionalization techniques.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction techniques. For example, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . The presence of halogen bonds, in addition to hydrogen bonds, plays a significant role in the crystal stabilization of these compounds . This implies that 4-iodo-2-nitrobenzoic acid may also exhibit interesting structural features due to the presence of an iodine atom, which is known to participate in halogen bonding.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The presence of nitro and halogen groups on the benzene ring can facilitate a range of chemical reactions, including substitution and cyclization. Therefore, 4-iodo-2-nitrobenzoic acid is likely to be a versatile reagent in the synthesis of heterocyclic compounds due to the presence of both nitro and iodine substituents.

Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points, can be altered through the formation of co-crystals. For example, a co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide shows a higher melting point than the pure components, indicating enhanced thermal stability . The chemical properties, such as reactivity and stability, are also influenced by the nature of the substituents and the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions . These findings suggest that 4-iodo-2-nitrobenzoic acid could also form stable co-crystals and exhibit unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Crystal Engineering with Hydrogen and Halogen Bonds

4-Iodo-2-nitrobenzoic acid is significant in crystal engineering, particularly for creating molecular tapes via strong hydrogen bonds and weak halogen interactions. These tapes, mediated through O–H⋯N hydrogen bonds and C–I⋯O interactions, are found in complexes like 4-nitrobenzoic acid·4-iodopyridine, showcasing good structural insulation between hydrogen bonding and halogen bonding domains. Although the predictability of these interactions varies with the halogen involved, these findings are crucial for designing crystals (Saha, Nangia, & Jaskólski, 2005).

Tandem Castro–Stephens Coupling and Cyclisation

The compound has been utilized in generating 5-Nitroisocoumarins through Castro–Stephens coupling followed by in situ Cu-catalyzed ring-closure, indicating its role in facilitating complex chemical reactions. The synthesis process and the structural nuances of the resulting compounds underline the compound's versatility and potential in organic chemistry (Woon, Dhami, Mahon, & Threadgill, 2006).

Halogen Bonds in Molecular Salts/Cocrystals

4-Iodo-2-nitrobenzoic acid is part of a study exploring the role of halogen bonds in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid. The research highlights the importance of halogen bond interactions in stabilizing crystal structures and how these interactions influence the conformation of the molecular salts, providing insights into the complex interplay of molecular forces in crystal formation (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Safety And Hazards

4-Iodo-2-nitrobenzoic acid may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-iodo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBFYNYRKIUGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596479
Record name 4-Iodo-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-nitrobenzoic acid

CAS RN

116529-62-5
Record name 4-Iodo-2-nitrobenzoic acid
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Record name 4-Iodo-2-nitrobenzoic acid
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Record name 4-iodo-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 4-iodo-2-nitrotoluene (9.0 g, 34 mmol) in H2O (340 mL) was added KMnO4 (22.0 g, 139 mmol). The mixture was heated at reflux for 5 h and then cooled to rt and filtered through Celite®. The filtrate was acidified to pH=2 with conc. HCl. The precipitate that formed and was filtered and dried to give 4-iodo-2-nitrobenzoic acid (2.0 g, 20%). The filtrate was extracted with DCM (3×200 mL). The organic solutions were combined, dried over Na2SO4, filtered, and concentrated to provide a second lot of 4-iodo-2-nitrobenzoic acid (0.18 g, 2%).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1 L three-neck round-bottom flask equipped with an internal thermometer, a reflux condenser, and an addition funnel, Bu4N+MnO4− (124 g, 343 mmol) was dissolved in pyridine (200 mL). The solution was heated to 60° C., and then the heating source was removed. A solution of 4-iodo-2-nitrotoluene (43.0 g, 163 mmol) in pyridine (60 mL) was added through the additional funnel over 2 h. The reaction temperature was maintained at 60° C. by adjusting the addition rate. When the addition was complete, the reaction mixture was cooled to rt. The solution was concentrated, diluted with EtOAc (300 mL) and water (200 mL), and stirred at rt for 30 min. The precipitated brown solid was filtered off and washed with EtOAc. The clear organic layer was washed with 5% aq. H2SO4 (200 mL) and brine (200 mL), dried (MgSO4), and concentrated to afford a thick, brown oil. The crude product was dissolved in EtOAc (200 mL) and then a solution of KOH (9.1 g, 163 mmol) in MeOH (ca. 30 mL) was added dropwise. The mixture was stirred at rt for 1 h, and the precipitated solid was collected by filtration and washed with EtOAc. The filtrate was concentrated and the precipitation was repeated with KOH in MeOH. The two crops were combined and dissolved in water (ca. 250 mL) and acidified with conc. HCl to pH<2. The precipitated white solid was collected by filtration and dried under vacuum to give the desired product (40 g, 136 mmol, 83%, >98% purity by HPLC). 1H NMR (400 MHz, CD3OD): 8.13 (d, J=1.6, 1H), 8.01 (dd, J=8.1, 1.6, 1H), 7.50 (d, J=8.1, 1H).
[Compound]
Name
MnO4−
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.1 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-Iodo-2-nitrotoluene (9.0 g, 34.2 mmol), KMnO4 (22.0 g, 139 mmol) and water (340 mL) were heated at reflux for 5 h. The resulting brown suspension was filtered through a pad of diatomaceous earth, washing with water. The basic filtrate was acidified with conc. HCl. The resulting solids were collected by suction filtration and dried to afford 1.86 g of the acid. The mother liquor was extracted with DCM (3×), and the combined extracts were dried (Na2SO4) and concentrated to afford an additional 0.16 g of the benzoic acid. Total yield=2.02 g (20%). 1H NMR (400 MHz, CD3OD): 8.13 (d, J=1.6, 1H), 8.01 (dd, J=8.1, 1.6, 1H), 7.50 (d, J=8.1, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Pierrat, C Réthoré, T Muller… - Chemistry–A European …, 2009 - Wiley Online Library
Fullerene derivatives: The Mitsunobu reaction was applied to the post-functionalization of mono-and hexakis-methanofullerenes (see figure). This novel approach can be used in …

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